molecular formula C11H7FOS B13320785 3-(4-Fluorophenyl)thiophen-2-carbaldehyde

3-(4-Fluorophenyl)thiophen-2-carbaldehyde

Cat. No.: B13320785
M. Wt: 206.24 g/mol
InChI Key: FJZWEGZVAJXZFV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thiophen-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of a fluorophenyl group at the third position and a carbaldehyde group at the second position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)thiophen-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-fluorophenylboronic acid reacts with thiophene-2-carbaldehyde in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)thiophen-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)thiophen-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)thiophen-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)thiophen-2-carbaldehyde
  • 3-(4-Bromophenyl)thiophen-2-carbaldehyde
  • 3-(4-Methylphenyl)thiophen-2-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)thiophen-2-carbaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

3-(4-fluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7FOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H

InChI Key

FJZWEGZVAJXZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)C=O)F

Origin of Product

United States

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